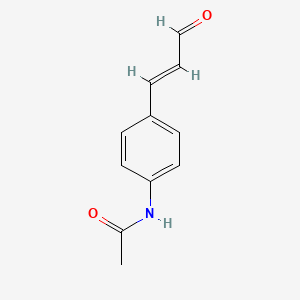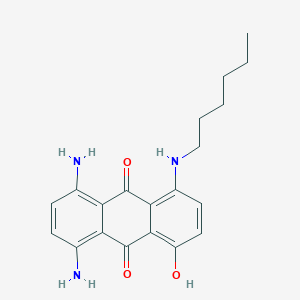
1,4-Diamino-5-(hexylamino)-8-hydroxyanthracene-9,10-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,4-Diamino-5-(hexylamino)-8-hydroxyanthracene-9,10-dione is a complex organic compound belonging to the anthraquinone family This compound is characterized by its unique structure, which includes amino and hydroxy functional groups attached to an anthracene backbone
Métodos De Preparación
The synthesis of 1,4-Diamino-5-(hexylamino)-8-hydroxyanthracene-9,10-dione typically involves multiple steps. One common method includes the reduction of 1,4-diamino-5,8-dihydroxyanthraquinone using sodium dithionite (Na2S2O4) and sodium hydroxide (NaOH) in water to obtain the leuco derivative. This intermediate is then condensed with hexylamine under controlled conditions to yield the desired product .
Industrial production methods often involve large-scale reactions using similar reagents but optimized for higher yields and purity. The use of high-pressure reactors and continuous flow systems can enhance the efficiency of the synthesis process.
Análisis De Reacciones Químicas
1,4-Diamino-5-(hexylamino)-8-hydroxyanthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2), leading to the formation of quinone derivatives.
Reduction: Reduction reactions using sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can convert the compound into its corresponding hydroquinone form.
Common reagents and conditions used in these reactions include acidic or basic environments, varying temperatures, and specific catalysts to drive the reactions towards the desired products.
Aplicaciones Científicas De Investigación
1,4-Diamino-5-(hexylamino)-8-hydroxyanthracene-9,10-dione has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of various dyes and pigments due to its vibrant color and stability.
Biology: The compound is studied for its potential as a fluorescent probe in biological imaging, helping to visualize cellular structures and processes.
Medicine: Research is ongoing to explore its potential as an anticancer agent, given its ability to interact with DNA and inhibit cell proliferation.
Mecanismo De Acción
The mechanism of action of 1,4-Diamino-5-(hexylamino)-8-hydroxyanthracene-9,10-dione involves its interaction with various molecular targets. In biological systems, the compound can intercalate into DNA, disrupting the replication process and leading to cell death. It also inhibits specific enzymes involved in cellular metabolism, contributing to its potential therapeutic effects .
Comparación Con Compuestos Similares
1,4-Diamino-5-(hexylamino)-8-hydroxyanthracene-9,10-dione can be compared with other anthraquinone derivatives, such as:
1,4-Diamino-5,8-dihydroxyanthraquinone: Known for its use in dye synthesis and as a precursor for other complex molecules.
1,5-Diamino-4,8-dihydroxyanthraquinone: Studied for its potential biological activities and applications in material science.
1,4-Diaminoanthraquinone: Commonly used in the production of dyes and pigments, with applications in textile and printing industries.
The uniqueness of this compound lies in its specific functional groups and their arrangement, which confer distinct chemical and biological properties.
Propiedades
Número CAS |
143353-20-2 |
|---|---|
Fórmula molecular |
C20H23N3O3 |
Peso molecular |
353.4 g/mol |
Nombre IUPAC |
1,4-diamino-5-(hexylamino)-8-hydroxyanthracene-9,10-dione |
InChI |
InChI=1S/C20H23N3O3/c1-2-3-4-5-10-23-13-8-9-14(24)18-17(13)19(25)15-11(21)6-7-12(22)16(15)20(18)26/h6-9,23-24H,2-5,10,21-22H2,1H3 |
Clave InChI |
XHDUELLWEKPXNC-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCNC1=C2C(=C(C=C1)O)C(=O)C3=C(C=CC(=C3C2=O)N)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


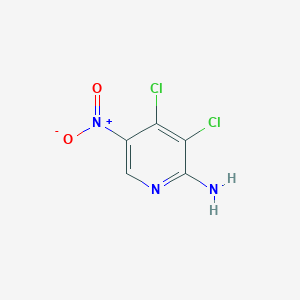
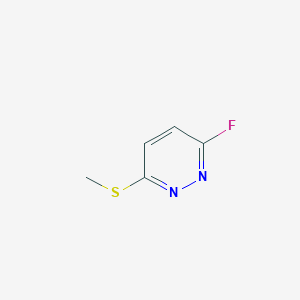
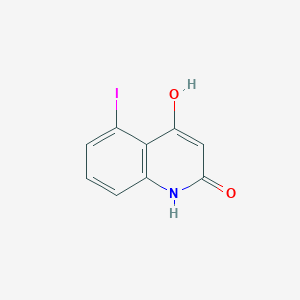
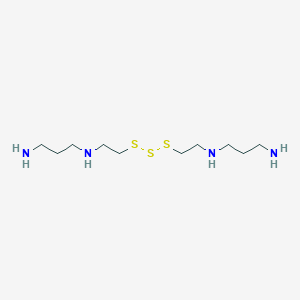
![[2,2'-Bipyridine]-5,5'-dicarboxamide](/img/structure/B13137424.png)
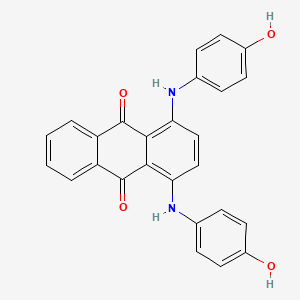
![tert-butyl (3S,3aS,6aS)-3-(aminomethyl)-2,3,3a,4,6,6a-hexahydrofuro[2,3-c]pyrrole-5-carboxylate](/img/structure/B13137429.png)


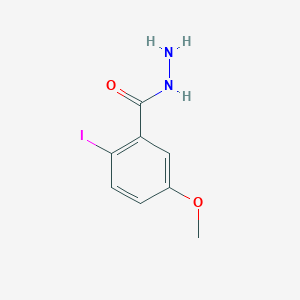


![4-Bromooxazolo[4,5-c]pyridine-2(3H)-thione](/img/structure/B13137471.png)
